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Abstract

Vornorexant (also known as ORN-0829 or TS-142) is a novel, potent, and selective dual
orexin receptor antagonist (DORA) developed by Taisho Pharmaceutical for the treatment of
insomnia.[1][2][3] It is designed to have a rapid onset of action and a short pharmacokinetic
half-life to minimize next-morning residual effects.[4][5] This technical guide provides an in-
depth overview of the discovery, preclinical development, and clinical evaluation of
Vornorexant, presenting key data in a structured format and detailing the methodologies of
pivotal studies.

Introduction: The Orexin System and Insomnia

The orexin system, comprising orexin-A and orexin-B neuropeptides and their receptors, OX1R
and OX2R, is a central regulator of wakefulness. Orexin signaling promotes arousal and helps
maintain a state of wakefulness. Consequently, antagonizing orexin receptors presents a
logical therapeutic strategy for insomnia. By blocking the action of orexins, DORAS can
suppress the wake drive, thereby facilitating the initiation and maintenance of sleep.
Vornorexant was developed as a DORA with a pharmacokinetic and pharmacodynamic profile
optimized for treating insomnia, aiming for rapid sleep onset and a clean awakening.
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The discovery of Vornorexant involved the design, synthesis, and structure-activity relationship
(SAR) studies of a series of dual orexin 1 and 2 receptor antagonists. The optimization process
focused on balancing the antagonistic activity at both orexin receptors with physicochemical
properties, particularly lipophilicity, to achieve a desirable pharmacokinetic profile. This led to
the identification of 3-benzoyl-1,3-oxazinane derivatives as a promising chemical class. Further
refinement of this series resulted in the selection of (-)-3h, later named Vornorexant (ORN-
0829), as a clinical candidate due to its high dual orexin receptor antagonistic activity, lower
lipophilicity, potent sleep-promoting effects in preclinical models, and an optimal
pharmacokinetic profile with a predicted short half-life in humans.

Mechanism of Action

Vornorexant functions as a competitive antagonist at both the orexin 1 (OX1) and orexin 2
(OX2) receptors. By binding to these receptors, it prevents the endogenous orexin
neuropeptides from exerting their wake-promoting effects. This inhibition of orexinergic
signaling is believed to be the primary mechanism through which Vornorexant promotes sleep.

Preclinical Development
In Vitro Pharmacology

Vornorexant demonstrated high-affinity binding and potent antagonist activity at both human
OX1 and OX2 receptors.

Table 1: In Vitro Activity of Vornorexant

Parameter OX1 Receptor OX2 Receptor

IC50 1.05 nM 1.27 nM

Source:
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While specific details from the primary literature are limited, a general protocol for such an
assay would involve:

e Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing either the human OX1 or
OX2 receptor.

» Radioligand: A radiolabeled orexin peptide or a known orexin receptor antagonist would be
used to label the receptors.

e Assay Conditions: Membranes prepared from the CHO cells would be incubated with the
radioligand and varying concentrations of Vornorexant.

o Detection: After incubation, the bound and free radioligand are separated, and the amount of
bound radioactivity is measured using a scintillation counter.

» Data Analysis: The concentration of Vornorexant that inhibits 50% of the specific binding of
the radioligand (IC50) is calculated.

In Vivo Pharmacology

In vivo studies in animal models were conducted to assess the sleep-promoting effects of
Vornorexant.

Table 2: In Vivo Efficacy of Vornorexant in Rats
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Species Model Dose Key Findings

Potent sleep-
Rat Polysomnogram 1 mg/kg (oral) )
promoting effects.

Dose-dependent

increase in the
Rat Polysomnogram 1-10 mg/kg (oral)

percentage of total

sleep.

Reduced sleep onset

] latency and prolonged
Daily oral ]
Rat - o ) sleep time; no
administration
tolerance observed for

up to 14 days.

A typical protocol for a preclinical polysomnography study would include:

e Animals: Male Sprague-Dawley or Wistar rats would be surgically implanted with electrodes
for electroencephalogram (EEG) and electromyogram (EMG) recording.

e Housing: Animals would be housed individually in recording chambers with a controlled light-
dark cycle (e.g., 12 hours light, 12 hours dark).

o Acclimatization: A period of acclimatization to the recording setup is necessary before the
experiment.

o Drug Administration: Vornorexant or vehicle would be administered orally at a specific time
point, often just before the dark phase.

o Data Recording: EEG and EMG signals would be continuously recorded for a defined period
(e.q., 24 hours).

o Sleep Stage Analysis: The recorded data would be scored into different sleep-wake stages
(e.g., wakefulness, non-REM sleep, REM sleep) using specialized software.

o Outcome Measures: Key parameters such as sleep latency, total sleep time, and the
duration of each sleep stage would be quantified and compared between treatment groups.
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Pharmacokinetics

Preclinical pharmacokinetic studies were conducted in rats and dogs.

Table 3: Preclinical Pharmacokinetic Parameters of Vornorexant

] Predicted
Species Dose Tmax T1/2
Human T1/2
Rat 3 mg/kg (oral) <1 hour ~1.0 hour 0.9 - 2.0 hours
Dog 3 mg/kg (oral) - ~2.5 hours -
Source:

e Animals: Fasting male Sprague-Dawley rats and Beagle dogs would be used.

o Drug Administration: A single oral dose of Vornorexant (e.g., 3 mg/kg) would be
administered. For intravenous administration, Vornorexant would be dissolved in a suitable
vehicle like polyethylene glycol 400.

e Blood Sampling: Blood samples would be collected at various time points post-dosing.

e Plasma Analysis: Plasma concentrations of Vornorexant and its metabolites would be
determined using a validated liquid chromatography-tandem mass spectrometry (LC-
MS/MS) method.

e Pharmacokinetic Analysis: Pharmacokinetic parameters such as Tmax (time to maximum
concentration) and T1/2 (elimination half-life) would be calculated from the plasma
concentration-time data.

Metabolism
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The metabolism of Vornorexant was investigated in rats, dogs, and human hepatocytes. The
primary clearance mechanism was found to be metabolism through multiple oxidation
pathways. In rats, the major circulating components were cleaved metabolites (M10, M12),
while in dogs, the unchanged form was predominant. Studies with [14C]-labeled Vornorexant
confirmed its rapid absorption and elimination.

Clinical Development

Vornorexant has undergone Phase 1, 2, and 3 clinical trials for the treatment of insomnia.

Phase 1 Studies

Phase 1 studies in healthy Japanese participants evaluated the safety, tolerability,
pharmacokinetics, and pharmacodynamics of single and multiple ascending doses of
Vornorexant.

Table 4: Human Pharmacokinetic Parameters of Vornorexant (Fasting)

Parameter Value

Tmax 0.5 - 3.0 hours

T1/2 1.3-3.3 hours
Source:

These studies confirmed the rapid absorption and elimination of Vornorexant in humans.
Dose-dependent increases in sleepiness-related pharmacodynamic outcomes were observed,
with no consistent next-morning residual effects.

Phase 3 Pivotal Study
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A Phase 3, randomized, double-blind, placebo-controlled study was conducted in Japanese

patients with insomnia to evaluate the efficacy and safety of Vornorexant.

Table 5: Key Aspects of the Vornorexant Phase 3 Trial

Aspect

Description

Participants

596 Japanese patients with insomnia.

Design

Following a 2-week placebo run-in, patients
were randomized (1:1:1) to receive Vornorexant
5 mg, Vornorexant 10 mg, or placebo for 2
weeks. This was followed by a 1-week placebo
run-out period.

Primary Endpoint

Subjective sleep latency, assessed by a sleep

diary.

Key Secondary Endpoint

Subjective sleep efficiency, assessed by a sleep
diary.

Table 6: Vornorexant Phase 3 Efficacy Results at Week 2

) Vornorexant 5 mg (vs. Vornorexant 10 mg (vs.
Endpoint
Placebo)
Change in Subjective Sleep ) )
-10.6 min (p < 0.001) -10.1 min (p < 0.001)
Latency
Change in Subjective Sleep
B +3.41% (p < 0.001) +2.94% (p < 0.001)
Efficiency
Source:
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Safety and Tolerability

In the Phase 3 study, Vornorexant was generally well-tolerated. The most common adverse
event was somnolence (3.1% for 5 mg, 3.6% for 10 mg, vs. 1.5% for placebo). Importantly, no
adverse events of cataplexy, falls, muscular weakness, sleep paralysis, or
hypnagogic/hypnopompic hallucinations were reported. There was no evidence of withdrawal
symptoms or rebound insomnia during the placebo run-out period.

Visualizations
Orexin Signaling Pathway and Vornorexant's Mechanism
of Action

Orexin Neurons Release Orexin-A & Orexin-B
(Hypothalamus)

Activate

OX1 & OX2 Receptors Stimulate Wake-Promoting w
Centers
Vornorexant Block

(ORN-0829)

Click to download full resolution via product page

Caption: Orexin signaling pathway and the antagonistic action of Vornorexant.

Vornorexant Drug Development Workflow
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Caption: A simplified workflow of Vornorexant's development.

Experimental Workflow for Preclinical Polysomnography
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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